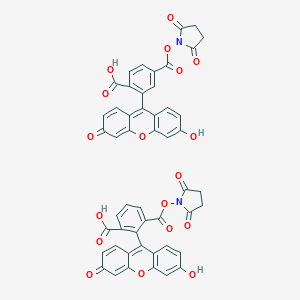
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a useful research compound. Its molecular formula is C50H30N2O18 and its molecular weight is 946.8 g/mol. The purity is usually 97%min.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
The compound likely interacts with its targets by inhibiting calcium currents. This inhibition could lead to a decrease in neuronal excitability, which may explain its potential anticonvulsant properties .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes, suggesting good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of calcium currents could potentially lead to a decrease in neuronal excitability, which may explain its potential anticonvulsant properties .
生物活性
The compounds 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid and 4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid are derivatives of benzoic acid that incorporate dioxopyrrolidine moieties. These structural features suggest potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews their biological activity based on existing literature and research findings.
Chemical Structure and Properties
Both compounds exhibit complex molecular structures characterized by:
| Property | Compound 1: 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl | Compound 2: 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₅ | C₁₅H₁₃N₃O₅ |
| Molecular Weight | 303.27 g/mol | 303.27 g/mol |
| CAS Number | Not explicitly listed | Not explicitly listed |
The biological activity of these compounds is primarily attributed to their ability to interact with various biological targets. The presence of the dioxopyrrolidine group may enhance their reactivity with biological macromolecules, such as proteins and nucleic acids.
Reactive Oxygen Species (ROS)
Research indicates that similar compounds can act as sensors for reactive oxygen species (ROS). These interactions can lead to oxidative stress modulation, which is crucial in various pathological conditions, including cancer and neurodegenerative diseases .
Antioxidant Activity
Studies have demonstrated that derivatives of benzoic acid with dioxopyrrolidine functionalities exhibit significant antioxidant properties. This activity is essential for protecting cells from oxidative damage, which is linked to aging and various diseases.
Antitumor Activity
Preliminary findings suggest that these compounds may possess antitumor properties. For instance, analogs with similar structures have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .
Case Studies
-
Antioxidant Efficacy :
A study focusing on the antioxidant capabilities of benzoic acid derivatives found that compounds with dioxopyrrolidine groups significantly reduced oxidative stress markers in vitro. The results indicated a potential for these compounds in therapeutic applications aimed at oxidative stress-related diseases. -
Cytotoxicity Against Cancer Cells :
Another investigation evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., breast and prostate cancer). The study reported a dose-dependent inhibition of cell proliferation, suggesting a promising avenue for further drug development.
属性
CAS 编号 |
117548-22-8 |
|---|---|
分子式 |
C50H30N2O18 |
分子量 |
946.8 g/mol |
IUPAC 名称 |
3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/2C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30;27-12-4-6-14-18(10-12)34-19-11-13(28)5-7-15(19)22(14)23-16(24(31)32)2-1-3-17(23)25(33)35-26-20(29)8-9-21(26)30/h1-6,9-11,27H,7-8H2,(H,31,32);1-7,10-11,27H,8-9H2,(H,31,32) |
InChI 键 |
YVTPVJDECOUTJW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
纯度 |
97%min |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















